molecular formula C39H39FN2O7 B12026578 5-[4-(benzyloxy)-3-methoxyphenyl]-4-{4-[(4-fluorobenzyl)oxy]benzoyl}-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

5-[4-(benzyloxy)-3-methoxyphenyl]-4-{4-[(4-fluorobenzyl)oxy]benzoyl}-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12026578
M. Wt: 666.7 g/mol
InChI Key: ODWMEXVAYDCSGY-OVJIMOTJSA-N
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Description

The compound “5-[4-(benzyloxy)-3-methoxyphenyl]-4-{4-[(4-fluorobenzyl)oxy]benzoyl}-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one” is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. This compound features multiple functional groups, including benzyloxy, methoxy, fluorobenzyl, hydroxy, and morpholinyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-[4-(benzyloxy)-3-methoxyphenyl]-4-{4-[(4-fluorobenzyl)oxy]benzoyl}-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one” typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyrrol-2-one core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzyloxy and methoxy groups: These groups can be introduced via nucleophilic substitution reactions.

    Attachment of the fluorobenzyl group: This step may involve the use of fluorobenzyl halides in the presence of a base.

    Incorporation of the morpholinyl group: This can be done through amination reactions using morpholine and suitable electrophiles.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound “5-[4-(benzyloxy)-3-methoxyphenyl]-4-{4-[(4-fluorobenzyl)oxy]benzoyl}-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one” can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or KMnO4.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: PCC, KMnO4, CrO3

    Reducing agents: NaBH4, LiAlH4

    Bases: NaOH, K2CO3

    Solvents: THF, DCM, MeOH

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound may serve as a probe to study enzyme activities or as a ligand for receptor binding studies.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “5-[4-(benzyloxy)-3-methoxyphenyl]-4-{4-[(4-fluorobenzyl)oxy]benzoyl}-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one” would depend on its specific application. For example, if it is used as a drug, its mechanism of action would involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • **5-[4-(benzyloxy)-3-methoxyphenyl]-4-{4-[(4-chlorobenzyl)oxy]benzoyl}-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
  • **5-[4-(benzyloxy)-3-methoxyphenyl]-4-{4-[(4-methylbenzyl)oxy]benzoyl}-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of “5-[4-(benzyloxy)-3-methoxyphenyl]-4-{4-[(4-fluorobenzyl)oxy]benzoyl}-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one” lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the fluorobenzyl group, in particular, may enhance its biological activity or stability compared to similar compounds.

Properties

Molecular Formula

C39H39FN2O7

Molecular Weight

666.7 g/mol

IUPAC Name

(4Z)-4-[[4-[(4-fluorophenyl)methoxy]phenyl]-hydroxymethylidene]-5-(3-methoxy-4-phenylmethoxyphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C39H39FN2O7/c1-46-34-24-30(12-17-33(34)49-26-27-6-3-2-4-7-27)36-35(38(44)39(45)42(36)19-5-18-41-20-22-47-23-21-41)37(43)29-10-15-32(16-11-29)48-25-28-8-13-31(40)14-9-28/h2-4,6-17,24,36,43H,5,18-23,25-26H2,1H3/b37-35-

InChI Key

ODWMEXVAYDCSGY-OVJIMOTJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2/C(=C(\C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)/O)/C(=O)C(=O)N2CCCN5CCOCC5)OCC6=CC=CC=C6

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)O)C(=O)C(=O)N2CCCN5CCOCC5)OCC6=CC=CC=C6

Origin of Product

United States

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